molecular formula C24H22N2O B14598265 4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-95-4

4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14598265
CAS No.: 60627-95-4
M. Wt: 354.4 g/mol
InChI Key: HNXSRSFQAZCJED-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl chloride in the presence of a base, such as potassium carbonate, to form the benzyloxy derivative.

    Ethylation and phenylation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents like nitro, halogen, or alkyl groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or anticancer drugs.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

4-(Benzyloxy)-1-ethyl-3,5-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    4-(Benzyloxy)-1-ethyl-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of phenyl groups.

    This compound-5-carboxylic acid: Similar structure but with a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

60627-95-4

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

1-ethyl-3,5-diphenyl-4-phenylmethoxypyrazole

InChI

InChI=1S/C24H22N2O/c1-2-26-23(21-16-10-5-11-17-21)24(27-18-19-12-6-3-7-13-19)22(25-26)20-14-8-4-9-15-20/h3-17H,2,18H2,1H3

InChI Key

HNXSRSFQAZCJED-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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